molecular formula C5H3F2NO B596940 4,6-Difluoropyridin-3-ol CAS No. 1227597-52-5

4,6-Difluoropyridin-3-ol

Cat. No.: B596940
CAS No.: 1227597-52-5
M. Wt: 131.082
InChI Key: AWZXKMWNYBJVLA-UHFFFAOYSA-N
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Description

“4,6-Difluoropyridin-3-ol” is a chemical compound with the CAS Number: 1227597-52-5 . It has a molecular weight of 131.08 and its IUPAC name is 4,6-difluoro-3-pyridinol .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent literature . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 131.08 . The compound is in liquid form at room temperature .

Scientific Research Applications

Matrix Isolation and EPR Spectroscopy

4,6-Difluoropyridin-3-ol and its derivatives are studied using matrix isolation and electron paramagnetic resonance (EPR) spectroscopy. These studies focus on the electronic and magnetic properties of matrix-isolated nitrenes, providing insights into the fine-structure parameters and magnetic properties of these compounds (Chapyshev et al., 2008).

Enantioselective Synthesis in Medicinal Chemistry

The enantioselective synthesis of this compound derivatives is crucial in medicinal chemistry. These synthesis routes are important for creating valuable building blocks used in drug development (Si et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are used in the study of blue-emitting Ir(III) complexes in OLEDs. These studies include investigating the electronic structures, injection and transport properties, absorption, and phosphorescence mechanism of these compounds (Li et al., 2009).

Organometallic Chemistry

The compound plays a significant role in organometallic chemistry. It is used in demonstrating the versatility of organometallic approaches, including site-selective hydrogen/metal and halogen/metal permutations and deprotonation-triggered heavy halogen migrations (Schlosser & Rausis, 2004).

Self-Assembly in Molecular Chemistry

This compound derivatives are studied for their role in two-dimensional self-assemblies involving weak intermolecular hydrogen bonds. This research is significant in understanding molecular orientations and self-assembly structures in molecular chemistry (Jin et al., 2017).

Drug Discovery

These compounds are utilized in the synthesis of various biologically active compounds, including protein kinase C theta inhibitors. This highlights their importance in facilitating the creation of novel drug candidates (Katoh et al., 2017).

Safety and Hazards

The safety information for “4,6-Difluoropyridin-3-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound is labeled with the GHS07 pictogram, which indicates that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4,6-difluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZXKMWNYBJVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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